molecular formula C8H7F4N B13130074 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13130074
M. Wt: 193.14 g/mol
InChI Key: CNJPMVZPNSSRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline (CAS 1783732-31-9) is a fluorinated aromatic amine of significant interest in scientific research and development. This compound features a benzene ring substituted with an amino group (-NH₂), a fluorine atom at the 5-position, and a 2,2,2-trifluoroethyl group at the 2-position . The trifluoroethyl group is a strong electron-withdrawing substituent, which profoundly influences the compound's electronic properties, solubility, and reactivity . This structural motif is commonly employed in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals, as the presence of fluorine atoms can enhance metabolic stability and modulate the lipophilicity of the final molecule . In scientific research, this compound serves as a versatile building block for the synthesis of more complex fluorinated compounds . It undergoes typical reactions for anilines, including oxidation, reduction, and electrophilic substitution, allowing for further functionalization . The compound can be synthesized via methods such as the N-trifluoroethylation of anilines, often catalyzed by iron porphyrin in aqueous solutions . Researchers utilize this chemical in various fields, including chemistry as a reagent in organic synthesis, and in biology and medicine for investigating potential biological activities and as a key intermediate in drug discovery projects . Attention: For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

CNJPMVZPNSSRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . The reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methodologies as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines with different functional groups.

Scientific Research Applications

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
  • Molecular Formula : C₇H₅F₄N; Molecular Weight : 179.11 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group at the 5-position (vs. trifluoroethyl (-CH₂CF₃) in the target compound) creates a stronger electron-withdrawing effect, reducing the electron density of the aromatic ring more significantly. This impacts reactivity in electrophilic substitution reactions and the acidity of the aniline NH₂ group .
  • Applications : Used in synthesizing anti-cancer quinazoline derivatives .
5-Ethyl-2-(trifluoromethyl)aniline (CID 91873813)
  • Molecular Formula : C₉H₁₀F₃N
  • Key Differences : An ethyl group at the 5-position introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. The trifluoromethyl group at the 2-position aligns with the target’s substituent position but differs in electronic influence compared to trifluoroethyl .

Functional Group Variations

4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride (CAS 173676-59-0)
  • Molecular Formula : C₇H₇Cl₂FN₂O
  • Key Differences : The trifluoroacetyl group (-COCF₃) is more polar and reactive than trifluoroethyl, leading to higher solubility in polar solvents. The hydrochloride salt form enhances aqueous solubility, unlike the free base form of the target compound .
2-(2,2-Difluoroethoxy)-6-trifluoromethyl-aniline (CAS 1598429-82-3)
  • Molecular Formula: C₉H₈F₅NO
  • Key Differences : A difluoroethoxy group introduces both ether and fluorine substituents, altering hydrogen-bonding capacity and lipophilicity compared to the trifluoroethyl group .

Structural Isomers and Derivatives

5-Fluoro-2-methyl-4-(trifluoromethyl)aniline Hydrochloride
  • Molecular Formula : C₈H₈ClF₄N
  • Key Differences : The methyl group at the 2-position and trifluoromethyl at the 4-position create distinct steric and electronic environments. The hydrochloride salt form increases stability but reduces volatility .
2-Iodo-5-(trifluoromethyl)aniline (CAS 105202-02-6)
  • Molecular Formula : C₇H₅F₃IN
  • Key Differences : The iodine substituent at the 2-position enhances molecular weight (307.03 g/mol) and polarizability, making it suitable for Suzuki-Miyaura cross-coupling reactions, unlike the target compound .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Key Spectroscopic Features (IR/NMR)
5-Fluoro-2-(2,2,2-trifluoroethyl)aniline 192.14 Not reported Moderate in DMSO ¹⁹F NMR: δ -70–-75 ppm (CF₃), -120 ppm (F)
2-Fluoro-5-(trifluoromethyl)aniline 179.11 Not reported Soluble in ethanol ¹H NMR: δ 6.8–7.2 ppm (aromatic H)
5-Ethyl-2-(trifluoromethyl)aniline 189.18 Not reported Lipophilic FTIR: 3350 cm⁻¹ (N-H stretch)
4-Chloro-2-(trifluoroacetyl)aniline HCl 237.51 >200°C (decomposes) Highly water-soluble ¹³C NMR: δ 160 ppm (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.